

Spectroscopic Characterization of (E)-1-Methyl-4-(2-nitrovinyl)benzene: A Technical Guide

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Compound of Interest

Compound Name: 1-Methyl-4-(2-nitrovinyl)benzene

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This technical guide provides an in-depth analysis of the spectroscopic data for (E)-**1-Methyl-4-(2-nitrovinyl)benzene** (also known as trans-4-methyl- β -nitrostyrene), a versatile organic compound utilized in various synthetic applications. This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the structural elucidation of this molecule through modern spectroscopic techniques.

Introduction

(E)-**1-Methyl-4-(2-nitrovinyl)benzene** ($C_9H_9NO_2$) is an organic compound featuring a benzene ring substituted with a methyl group and a nitrovinyl group at the para positions.^[1] Its structure incorporates a conjugated system, which influences its chemical reactivity and spectroscopic properties.^[1] Accurate interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for its identification, purity assessment, and for understanding its role in various chemical transformations. This guide will delve into the experimental and theoretical aspects of the spectroscopic characterization of this compound.

Molecular Structure and Isomerism

The IUPAC name, 1-methyl-4-[(E)-2-nitroethenyl]benzene, specifies the trans configuration of the nitrovinyl group, which is the more stable isomer.^{[1][2]} The molecule's planarity and extended conjugation are key to understanding its spectral features.

Caption: Molecular structure of (E)-**1-Methyl-4-(2-nitrovinyl)benzene**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For (E)-**1-Methyl-4-(2-nitrovinyl)benzene**, both ^1H and ^{13}C NMR provide definitive structural information.

^1H NMR Spectroscopy

The ^1H NMR spectrum is characterized by signals in both the aromatic and olefinic regions, as well as a singlet for the methyl protons. The large coupling constant between the vinyl protons is a key indicator of the (E)-configuration.

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Methyl (CH_3)	2.41	Singlet	-
Aromatic (2H)	7.27	Doublet	8.1
Aromatic (2H)	7.45	Doublet	8.1
Vinyl (1H)	7.57	Doublet	13.6
Vinyl (1H)	7.99	Doublet	13.6

Data sourced from a study on the synthesis of β -nitrostyrenes.[3]

The downfield shift of the vinyl protons is attributed to the deshielding effect of the electron-withdrawing nitro group and the aromatic ring. The observed coupling constant of 13.6 Hz is characteristic of a trans relationship between the two vinyl protons.[3][4]

- Sample Preparation: Dissolve approximately 5-10 mg of (E)-**1-Methyl-4-(2-nitrovinyl)benzene** in 0.6-0.7 mL of deuterated chloroform (CDCl_3).
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- Data Acquisition:
 - Record the spectrum at room temperature.

- Reference the chemical shifts to the residual solvent peak of CDCl_3 at δ 7.26 ppm.[4]
- Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).

^{13}C NMR Spectroscopy

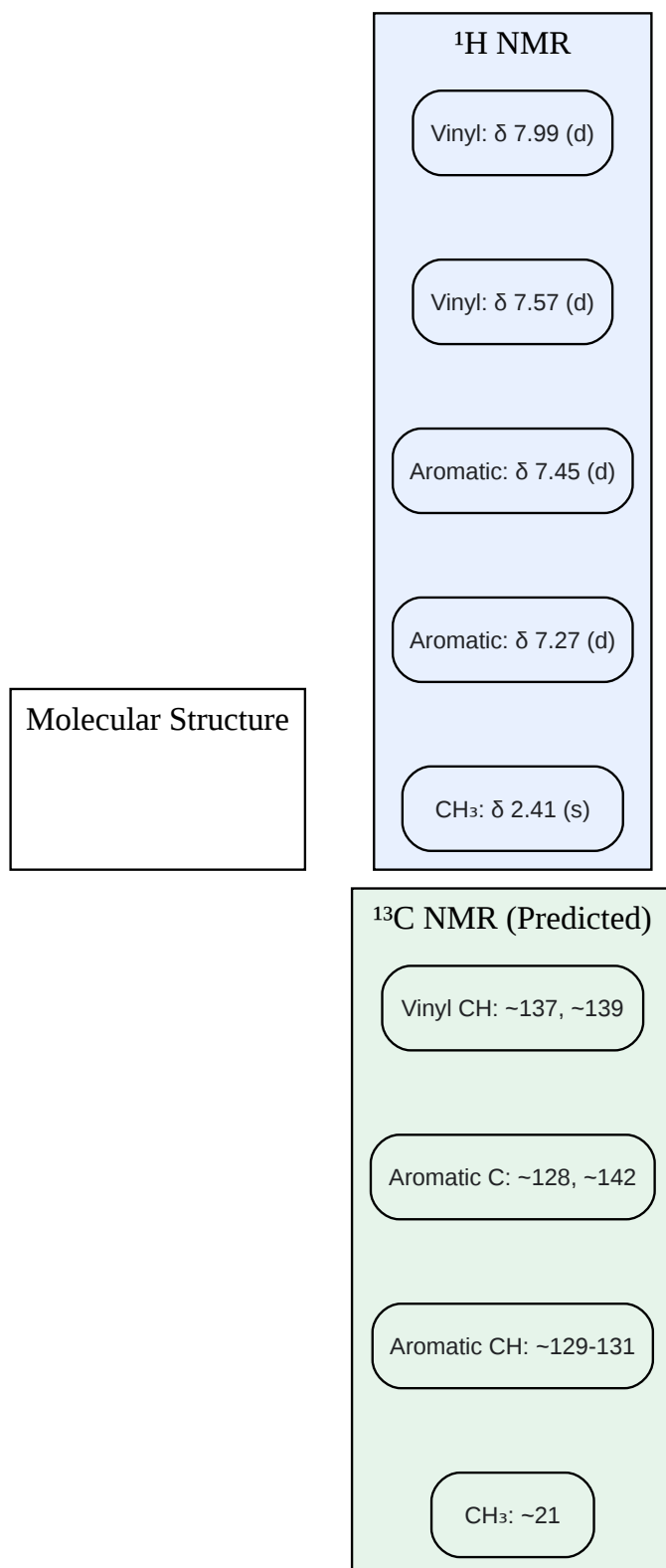
The ^{13}C NMR spectrum provides information about the carbon skeleton of the molecule. The presence of nine distinct carbon signals is expected for (E)-1-Methyl-4-(2-nitrovinyl)benzene.

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
Methyl (CH_3)	~21
Aromatic (CH)	~129-131
Aromatic (quaternary)	~128, ~142
Vinyl (CH)	~137, ~139

Note: The predicted chemical shifts are based on analogous structures and general principles of ^{13}C NMR spectroscopy, as a complete, assigned experimental spectrum is not readily available in the cited literature. For comparison, the vinyl carbons in a similar compound, 1-Chloro-4-(2-nitrovinyl)benzene, appear at approximately 138 ppm.[5]

- Sample Preparation: Use the same sample prepared for ^1H NMR. A higher concentration (20-50 mg) may be required for a better signal-to-noise ratio.
- Instrumentation: A 100 MHz (or higher) NMR spectrometer is recommended.
- Data Acquisition:
 - Record a proton-decoupled ^{13}C NMR spectrum.
 - Reference the chemical shifts to the CDCl_3 solvent peak at δ 77.16 ppm.[4]

- Employ a sufficient number of scans and a suitable relaxation delay to ensure accurate integration of all carbon signals.
- Data Processing: Process the data similarly to the ^1H NMR spectrum.



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Caption: Correlation of NMR data with the molecular structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of (E)-**1-Methyl-4-(2-nitrovinyl)benzene** will show characteristic absorption bands for the nitro group, the carbon-carbon double bonds, and the aromatic ring.

Functional Group	Characteristic Absorption (cm^{-1})
Nitro (NO_2) Asymmetric Stretch	~1500-1550
Nitro (NO_2) Symmetric Stretch	~1340-1380
C=C Stretch (Vinyl)	~1620-1640
C=C Stretch (Aromatic)	~1450-1600
C-H Stretch (Aromatic)	~3000-3100
C-H Stretch (Alkyl)	~2850-3000

Note: The absorption values are typical ranges for these functional groups. Specific values for the title compound may vary slightly.

- Sample Preparation:
 - KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment or the clean ATR crystal.
 - Record the sample spectrum over the range of $4000\text{-}400\text{ cm}^{-1}$.

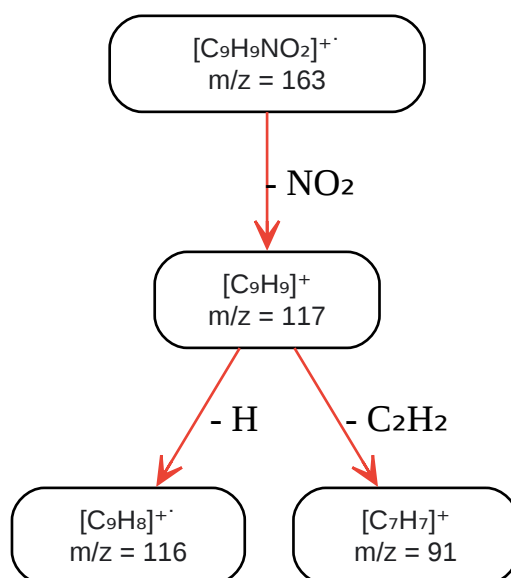
- Co-add multiple scans to improve the signal-to-noise ratio.
- Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. The molecular weight of **1-Methyl-4-(2-nitrovinyl)benzene** is 163.17 g/mol .^{[1][6]}

Expected Fragmentation Pattern:

- Molecular Ion (M^+): $m/z = 163$
- Loss of NO_2 : $[M - NO_2]^+$, $m/z = 117$
- Loss of NO_2 and H: $[M - NO_2 - H]^+$, $m/z = 116$
- Tropylium Ion: $[C_7H_7]^+$, $m/z = 91$ (from rearrangement and fragmentation of the tolyl group)



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Caption: Plausible mass spectrometry fragmentation pathway.

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
- **Ionization:** Use a standard electron ionization (EI) source, typically at 70 eV.
- **Mass Analysis:** Scan a suitable mass range (e.g., m/z 40-300) using a quadrupole, time-of-flight (TOF), or other mass analyzer.
- **Data Interpretation:** Identify the molecular ion peak and analyze the major fragment ions to confirm the structure.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a complete and unambiguous characterization of (E)-**1-Methyl-4-(2-nitrovinyl)benzene**. The ^1H NMR confirms the trans stereochemistry of the vinyl group, while the combination of all three techniques allows for the full elucidation of the molecular structure. The protocols described herein represent standard methodologies for the acquisition of high-quality spectroscopic data for this and similar organic compounds.

References

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Sources

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